molecular formula C20H23Cl2N3O2 B2979477 3,4-dichloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide CAS No. 1049469-21-7

3,4-dichloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Cat. No.: B2979477
CAS No.: 1049469-21-7
M. Wt: 408.32
InChI Key: MDFOSYMDLGOLOP-UHFFFAOYSA-N
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Description

The compound “3,4-dichloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups. These include a benzamide group, a piperazine ring, and a methoxy group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions including amide coupling, nucleophilic substitution, and ether formation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzamide group, a piperazine ring, and a methoxy group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis or reduction, the piperazine ring might participate in substitution reactions, and the methoxy group might be cleaved under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Pharmacological Research and Drug Development

  • Antipsychotic and Antidepressant Agents : Piperazine derivatives and benzamide analogs have been extensively studied for their potential as antipsychotic and antidepressant agents. Compounds such as eticlopride and saracatinib exhibit high affinity and selectivity for dopamine D2-like receptors, suggesting their utility in understanding central dopamine receptor function and developing treatments for disorders like schizophrenia and mood disorders (Martelle & Nader, 2008).

  • Anxiolytic-like Activity : Certain N-cycloalkyl-N-benzoylpiperazine derivatives have shown anxiolytic-like activity in animal models, mediated by the opioid system. These findings highlight the potential of such compounds in developing new anxiolytic drugs (Strub et al., 2016).

Antimicrobial and Anticancer Research

  • Antimicrobial Agents : Piperazine-based molecules, due to their structural versatility, have been explored for antimicrobial activity. Research into benzoxazinoids, which share structural motifs with benzamide analogs, has indicated their potential as scaffolds for designing new antimicrobial compounds (de Bruijn et al., 2018).

  • Anticancer Agents : Research into compounds with a piperazine core has shown potential in developing anticancer drugs with high tumor specificity and reduced toxicity to non-target cells, such as keratinocytes. This is particularly relevant for compounds targeting oral squamous cell carcinoma (Sugita et al., 2017).

Environmental and Ecotoxicological Research

  • Environmental Estrogens : Studies on methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, have revealed the importance of understanding the environmental impact and endocrine-disrupting potential of chemical compounds. This research is critical for assessing the ecological and health risks associated with exposure to environmental estrogens (Cummings, 1997).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and reactivity .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its properties in more detail, and investigating its safety and environmental impact .

Properties

IUPAC Name

3,4-dichloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O2/c1-27-19-5-3-2-4-18(19)25-12-10-24(11-13-25)9-8-23-20(26)15-6-7-16(21)17(22)14-15/h2-7,14H,8-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFOSYMDLGOLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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